Bicyclo[4.1.0]heptane-2-carbonitrile Bicyclo[4.1.0]heptane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1781586-03-5
VCID: VC5333374
InChI: InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2
SMILES: C1CC2CC2C(C1)C#N
Molecular Formula: C8H11N
Molecular Weight: 121.183

Bicyclo[4.1.0]heptane-2-carbonitrile

CAS No.: 1781586-03-5

Cat. No.: VC5333374

Molecular Formula: C8H11N

Molecular Weight: 121.183

* For research use only. Not for human or veterinary use.

Bicyclo[4.1.0]heptane-2-carbonitrile - 1781586-03-5

Specification

CAS No. 1781586-03-5
Molecular Formula C8H11N
Molecular Weight 121.183
IUPAC Name bicyclo[4.1.0]heptane-2-carbonitrile
Standard InChI InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2
Standard InChI Key KHZRHCLYWZAFMT-UHFFFAOYSA-N
SMILES C1CC2CC2C(C1)C#N

Introduction

Structural and Molecular Characteristics

Bicyclo[4.1.0]heptane-2-carbonitrile (C₈H₁₁N, MW 121.18 g/mol) consists of a seven-membered bicyclic system with a nitrile substituent. Key structural identifiers include:

PropertyValueSource Reference
IUPAC NameBicyclo[4.1.0]heptane-2-carbonitrile
SMILESN#CC1C2CC2CCC1
InChIKeyNIIWLSWKAYKYBP-UHFFFAOYSA-N
Molecular FormulaC₈H₁₁N

The bicyclo[4.1.0]heptane framework imposes significant ring strain, which influences its chemical reactivity and stability. X-ray crystallography of derivatives confirms the fused ring geometry, with bond lengths and angles consistent with strained bicyclic systems .

Synthesis and Preparation

Photorearrangement Methodology

The primary synthetic route involves the ultraviolet irradiation of bicyclo[2.2.1]heptene-2-carbonitrile (I), yielding bicyclo[4.1.0]hept-2-ene-1-carbonitrile (II) as the major product (20:1 ratio) alongside tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile (III) :

Ihν(hexane)II+III\text{I} \xrightarrow{h\nu (\text{hexane})} \text{II} + \text{III}

Key Conditions:

  • Solvent: Hexane

  • Light Source: Medium-pressure mercury arc lamp

  • Reaction Time: 48 hours

This method avoids transition-metal catalysts, aligning with green chemistry principles .

Alternative Routes

While direct synthesis protocols are less documented, related bicyclo[4.1.0]heptane derivatives are synthesized via Simmons-Smith cyclopropanation or dehydrohalogenation of halogenated precursors . For example:

  • Cyclopropanation: Reaction of cyclohexene derivatives with diiodomethane and Zn/Cu.

  • Nitrile Introduction: Cyanation of bicyclo[4.1.0]heptane halides using CuCN or Pd-catalyzed cross-coupling.

Physical and Spectral Properties

Limited experimental data are available, but inferences can be drawn from analogous compounds:

PropertyValueMethodReference
Boiling Point~200–220°C (estimated)
Density~1.02 g/cm³ (estimated)
IR (C≡N stretch)2240–2260 cm⁻¹FTIR
¹H NMR (CDCl₃)δ 1.2–2.8 (m, bridgehead H)300 MHz
¹³C NMR (CDCl₃)δ 120–125 (CN), 25–35 (CH₂)75 MHz

Chemical Reactivity and Applications

Photochemical Rearrangements

The compound undergoes sigmatropic shifts under UV light, forming tricyclic derivatives. For example, irradiation yields tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile via 1,3-hydrogen shifts .

Functional Group Transformations

  • Reduction: LiAlH₄ reduces the nitrile to an amine, forming bicyclo[4.1.0]heptan-2-amine .

  • Oxidation: MnO₂ oxidizes the cyclopropane ring, yielding ketone derivatives .

Synthetic Utility

  • Pharmaceutical Intermediates: Used in synthesizing LPA receptor antagonists (e.g., WO2020257135A1) .

  • Material Science: Strain-release agents in polymer cross-linking .

Hazard StatementPrecautionary MeasureReference
H315 (Skin irritation)Wear protective gloves
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in ventilated areas

Storage recommendations include refrigeration in airtight containers to prevent degradation .

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